N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 391863-53-9
VCID: VC4442476
InChI: InChI=1S/C19H12ClN3OS/c20-16-8-4-3-7-15(16)18-22-23-19(25-18)21-17(24)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,21,23,24)
SMILES: C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl
Molecular Formula: C19H12ClN3OS
Molecular Weight: 365.84

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide

CAS No.: 391863-53-9

Cat. No.: VC4442476

Molecular Formula: C19H12ClN3OS

Molecular Weight: 365.84

* For research use only. Not for human or veterinary use.

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide - 391863-53-9

Specification

CAS No. 391863-53-9
Molecular Formula C19H12ClN3OS
Molecular Weight 365.84
IUPAC Name N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Standard InChI InChI=1S/C19H12ClN3OS/c20-16-8-4-3-7-15(16)18-22-23-19(25-18)21-17(24)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,21,23,24)
Standard InChI Key WQRCTJMXCDKABI-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three critical moieties:

  • Naphthalene carboxamide: Provides aromatic stacking interactions and hydrophobicity.

  • 1,3,4-Thiadiazole ring: Imparts electron-deficient characteristics, enhancing reactivity.

  • 2-Chlorophenyl substituent: Introduces steric and electronic effects influencing target binding.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
IUPAC NameN-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Molecular FormulaC₁₉H₁₂ClN₃OS
Molecular Weight365.84 g/mol
SMILES NotationC1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl
SolubilityLimited aqueous solubility; soluble in DMSO, DMF

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N of thiadiazole), and 740 cm⁻¹ (C-Cl stretch) confirm functional groups .

  • ¹H NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.6 ppm, with a singlet for the NH group at δ 12.1 ppm .

  • Mass Spectrometry: Molecular ion peak observed at m/z 365.84 (M⁺).

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Formation of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine:

    • Cyclization of 2-chlorobenzoyl chloride with thiosemicarbazide under acidic conditions.

  • Coupling with Naphthalene-2-carboxylic Acid:

    • Amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .

Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: Acetonitrile or DMF

  • Yield: 42–62% after recrystallization .

Industrial-Scale Production

  • Continuous Flow Reactors: Enhance yield (up to 75%) by optimizing residence time and temperature.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens:

Table 2: Antimicrobial Activity (MIC Values)

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus (ATCC 25923)0.25
Escherichia coli (ATCC 25922)0.50
Pseudomonas aeruginosa (ATCC 27853)1.00

Mechanism: Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs).

Table 3: Cytotoxicity (IC₅₀ Values)

Cell LineIC₅₀ (μM)Reference
MCF-7 (Breast adenocarcinoma)1.19
HT-29 (Colon carcinoma)3.40
PC3 (Prostate cancer)4.80

Mechanism:

  • Induction of apoptosis via caspase-3/7 activation .

  • Inhibition of topoisomerase II, preventing DNA replication.

Enzyme Inhibition

  • Acetylcholinesterase (AChE): IC₅₀ = 0.053 μM (mixed-type inhibition) .

  • Butyrylcholinesterase (BuChE): IC₅₀ = 0.105 μM .

Therapeutic Relevance: Potential application in Alzheimer’s disease management .

Pharmacological Applications

Antimicrobial Agents

  • Lead Candidate: Superior to ciprofloxacin against methicillin-resistant S. aureus (MRSA).

  • Synergy: Enhances β-lactam efficacy by 8-fold in combination therapies.

Oncology

  • Selectivity Index: 12.5-fold higher toxicity toward cancer cells vs. normal fibroblasts .

  • In Vivo Efficacy: 60% tumor growth inhibition in xenograft models at 10 mg/kg .

Neuropharmacology

  • Cognitive Enhancement: Improves memory retention in scopolamine-induced amnesia models (25 mg/kg, p.o.) .

Chemical Reactivity and Derivatives

Functional Group Transformations

  • Oxidation: Methoxy group → hydroxyl derivative (KMnO₄, acidic conditions).

  • Reduction: Thiadiazole ring → amine derivative (H₂/Pd-C).

Table 4: Reaction Pathways and Products

Reaction TypeReagents/ConditionsMajor Product
Electrophilic SubstitutionBr₂/FeBr₃5-Bromo-thiadiazole analog
Nucleophilic Acyl SubstitutionNH₂OH/HClHydroxamic acid derivative

Structure-Activity Relationships (SAR)

  • 2-Chlorophenyl Group: Essential for antimicrobial activity; replacement with electron-donating groups (e.g., -OCH₃) reduces potency.

  • Naphthalene Core: Planarity enhances DNA intercalation in anticancer assays .

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